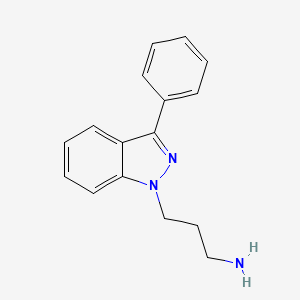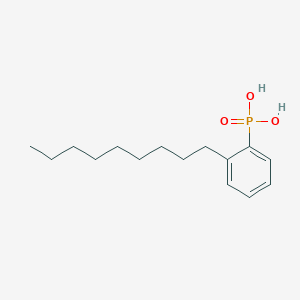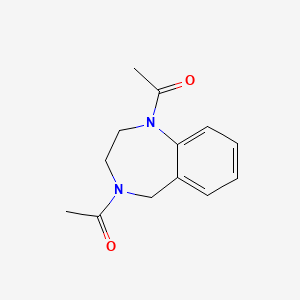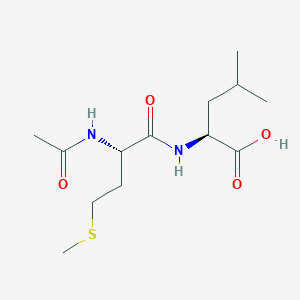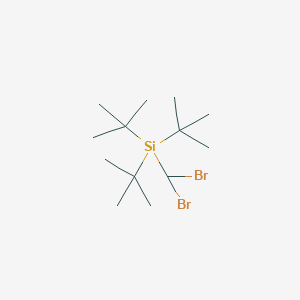
Tri-tert-butyl(dibromomethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(dibromomethyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and a dibromomethyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(dibromomethyl)silane typically involves the reaction of tert-butylsilane with dibromomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(CH}_3\text{)_3CSiH}_3 + \text{CH}_2\text{Br}_2 \rightarrow \text{(CH}_3\text{)_3CSi(CHBr}_2\text{)} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(dibromomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(dibromomethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tri-tert-butyl(dibromomethyl)silane involves the interaction of its functional groups with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylsilane: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Di-tert-butyl(dibromomethyl)silane: Contains only two tert-butyl groups, resulting in different steric and electronic properties.
Triethylsilane: A simpler silane with ethyl groups, used primarily as a reducing agent.
Uniqueness
Tri-tert-butyl(dibromomethyl)silane is unique due to the presence of both tert-butyl and dibromomethyl groups, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
57607-03-1 |
|---|---|
Molekularformel |
C13H28Br2Si |
Molekulargewicht |
372.25 g/mol |
IUPAC-Name |
tritert-butyl(dibromomethyl)silane |
InChI |
InChI=1S/C13H28Br2Si/c1-11(2,3)16(10(14)15,12(4,5)6)13(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
QOGUQCMPLQBWGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(Br)Br)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


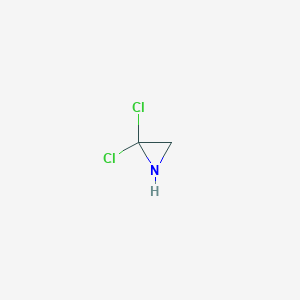


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
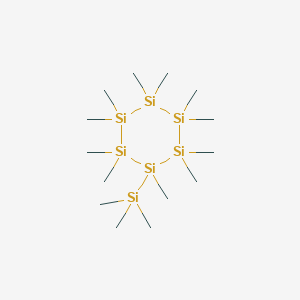
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
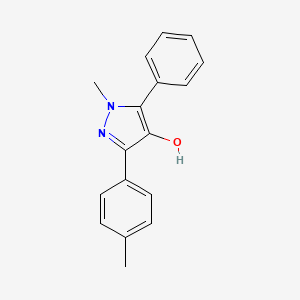

![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
